
2-(1H-pyrazol-1-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrazol-1-yl)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a pyrazole ring. This compound is of interest due to its unique structure, which combines the properties of both cyclopentane and pyrazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with hydrazine to form cyclopentanone hydrazone, which is then cyclized to form the pyrazole ring. The hydroxyl group is introduced via oxidation or other suitable functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrazole ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while substitution reactions can produce a variety of functionalized cyclopentane compounds .
Scientific Research Applications
2-(1H-pyrazol-1-yl)cyclopentan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)cyclopentan-1-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)cyclopentan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-(1H-pyrazol-1-yl)cyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2-(1H-pyrazol-1-yl)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a pyrazole ring, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential biological activities that are not observed in its analogs .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-pyrazol-1-ylcyclopentan-1-ol |
InChI |
InChI=1S/C8H12N2O/c11-8-4-1-3-7(8)10-6-2-5-9-10/h2,5-8,11H,1,3-4H2 |
InChI Key |
BOKRXYSLZWESBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



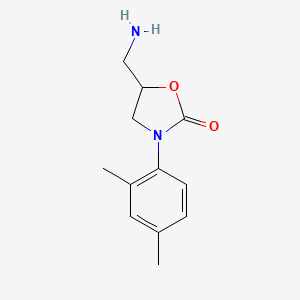
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)

![Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13200154.png)
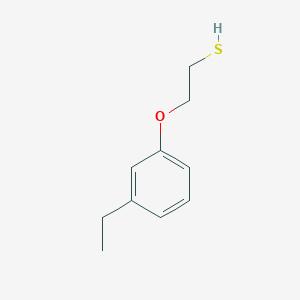
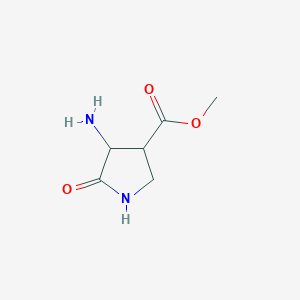
![Spiro[4.4]nonane-1-sulfonamide](/img/structure/B13200160.png)
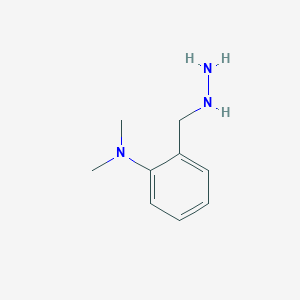
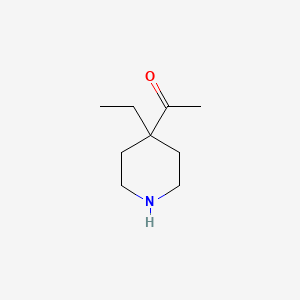
![4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride](/img/structure/B13200166.png)
![3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol](/img/structure/B13200179.png)
![3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol](/img/structure/B13200190.png)

